Aspartate Beryllium Trifluoride

Description

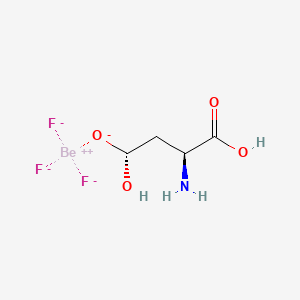

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C4H8BeF3NO4-2 |

|---|---|

Molecular Weight |

200.12 g/mol |

IUPAC Name |

beryllium;(1S,3S)-3-amino-1,4-dihydroxy-4-oxobutan-1-olate;trifluoride |

InChI |

InChI=1S/C4H8NO4.Be.3FH/c5-2(4(8)9)1-3(6)7;;;;/h2-3,6H,1,5H2,(H,8,9);;3*1H/q-1;+2;;;/p-3/t2-,3+;;;;/m0..../s1 |

InChI Key |

YTWYIJSYBFCLDX-VKZMHLLXSA-K |

Isomeric SMILES |

[Be+2].C([C@@H](C(=O)O)N)[C@H](O)[O-].[F-].[F-].[F-] |

Canonical SMILES |

[Be+2].C(C(C(=O)O)N)C(O)[O-].[F-].[F-].[F-] |

Origin of Product |

United States |

Preparative Strategies for in Situ Generation and Application

In Situ Formation of Beryllium Trifluoride Adducts for Biological Studies

The formation of the beryllium trifluoride (BeF₃⁻) adduct is a cornerstone technique for studying enzymes that utilize a phosphoaspartate intermediate. This includes a wide range of proteins such as response regulators in two-component signaling systems and P-type ATPases. nih.gov The BeF₃⁻ moiety, being isosteric and isoelectronic to the phosphate (B84403) group, effectively mimics the tetrahedral geometry of the phosphoryl group. nih.gov This mimicry allows for the stabilization and capture of a state that is structurally and functionally equivalent to the phosphorylated form of the protein. nih.gov

The process is initiated by adding a source of beryllium, such as beryllium fluoride (B91410) (BeF₂) or beryllium chloride (BeCl₂), along with a fluoride salt like sodium fluoride (NaF) to a solution containing the purified protein. These components then self-assemble within the enzyme's active site.

The successful and specific formation of the aspartate-BeF₃⁻ complex is highly dependent on the precise stoichiometry of the reactants. The goal is to favor the formation of the BeF₃⁻ species over other beryllium-fluoride complexes (e.g., BeF₂ or BeF₄²⁻). The relative concentrations of beryllium and fluoride ions must be carefully controlled to ensure that BeF₃⁻ is the predominant species available to bind to the active site aspartate.

Researchers must consider the concentration of the target protein and its active sites to calculate the necessary amounts of beryllium and fluoride. An excess of either component can lead to the formation of non-target adducts or inhibition of the desired reaction. The optimal ratios are often determined empirically for each specific protein system through techniques like titration and subsequent activity assays or spectroscopic analysis.

Divalent metal ions, most commonly magnesium (Mg²⁺), play an indispensable role in the formation and stabilization of the aspartate-BeF₃⁻ adduct. nih.gov In many phosphoryl transfer enzymes, a magnesium ion is a natural cofactor that coordinates the phosphate group and the acidic residues of the active site.

In the formation of the mimetic, Mg²⁺ acts as a crucial bridge, coordinating both the BeF₃⁻ moiety and the carboxylate group of the active site aspartate residue. nih.gov This coordination is critical for correctly positioning the BeF₃⁻ in a manner that faithfully reproduces the geometry of a phosphoryl group in the transition state. nih.gov The presence of Mg²⁺ significantly enhances the stability of the resulting complex, allowing for its detailed study by methods like X-ray crystallography and NMR spectroscopy. nih.govnih.gov The structural similarities between the native phospho-protein and the BeF₃⁻-activated protein confirm that the beryllofluoride complex is an excellent analogue. nih.gov

| Component | Role in In Situ Formation of Aspartate-BeF₃⁻ Complex |

| Target Protein | Provides the active site environment and the key aspartate residue. |

| Aspartate Residue | Covalently binds to the beryllium atom, forming the core of the mimetic. |

| Beryllium Source (e.g., BeF₂, BeCl₂) | Provides the central beryllium atom for the complex. |

| Fluoride Source (e.g., NaF) | Provides the fluoride ligands that coordinate with beryllium to form BeF₃⁻. |

| Divalent Cation (e.g., Mg²⁺) | Acts as a crucial coordinator, bridging the BeF₃⁻ and the aspartate, stabilizing the entire adduct. nih.gov |

Challenges and Considerations in Sample Preparation for Biochemical Assays

While the use of beryllium trifluoride as a phosphate analogue is a powerful technique, several challenges must be addressed during sample preparation for biochemical assays.

A primary concern is the inherent toxicity of beryllium. mdpi.comnih.gov It is classified as a carcinogen, and exposure, particularly through inhalation of beryllium-containing dust or aerosols, can lead to chronic beryllium disease. nih.govacs.org Therefore, all handling of beryllium compounds must be conducted with strict safety protocols, including the use of fume hoods, personal protective equipment, and specialized containment procedures to prevent any release into the environment. acs.org

From a biochemical perspective, a significant challenge lies in the analytical complexity of working with beryllium at low concentrations. researchgate.net Ensuring the correct speciation and concentration of BeF₃⁻ requires robust sample preparation and analytical techniques. researchgate.net Potential interferences from other ions in the buffer and the need for highly sensitive detection methods can complicate experiments. mdpi.comresearchgate.net Furthermore, the robustness of sample preparation techniques can be unknown, and a lack of standard reference materials can make it difficult to compare data between different laboratories. researchgate.net The high Lewis acidity of beryllium compounds also means that certain common laboratory materials, like siloxane-based grease, cannot be used. acs.org

Structural Elucidation and Coordination Chemistry Within Biological Macromolecules

Crystallographic Analysis of Aspartate Beryllium Trifluoride Complexes with Proteins

X-ray crystallography has been instrumental in elucidating the three-dimensional structures of proteins in complex with this compound. These studies provide a static yet detailed snapshot of the molecular interactions at the atomic level.

Determination of BeF₃⁻ Coordination Geometry (Tetrahedral)

Crystallographic analyses have consistently revealed that the beryllium trifluoride (BeF₃⁻) moiety, when complexed with an aspartate residue in a protein's active site, adopts a tetrahedral coordination geometry. nih.govnih.gov This geometry is strikingly similar to that of a phosphoryl group, reinforcing the role of BeF₃⁻ as an effective phosphate (B84403) analog. nih.govnih.gov The tetrahedral arrangement is a key feature that allows the complex to mimic the structure of a phosphoenzyme intermediate. nih.gov In the crystal structure of phosphoserine phosphatase from Methanococcus jannaschii complexed with BeF₃⁻, the BeF₃⁻ is bound to Asp-11 with the tetrahedral geometry of a phosphoryl group. nih.gov This structural mimicry is not only observed in bond angles but also in bond lengths, further validating the equivalence of the beryllofluoride complex to the phosphorylated form. nih.gov

Ligand Interactions: Aspartate Carboxylate Coordination

The interaction between the aspartate residue and the beryllium trifluoride is a critical aspect of the complex's stability and function. The carboxylate group of the aspartate side chain directly coordinates with the beryllium atom. nih.govnih.gov This coordination is a primary interaction that anchors the BeF₃⁻ within the protein's active site. nih.govbrandeis.edu The formation of this bond is highly specific to the active site of proteins that are normally phosphorylated on an aspartate residue, such as in response regulators of two-component signal transduction systems. nih.govnih.govbrandeis.edu The interaction involves one of the oxygen atoms of the aspartate carboxylate forming a covalent-like bond with the beryllium atom of the BeF₃⁻ moiety. researchgate.net This coordination, along with interactions with other active site residues, facilitates the stable binding of the beryllofluoride. nih.govbrandeis.edu

Role of Ancillary Metal Ions (e.g., Mg²⁺, Co²⁺) in Stabilizing the Complex

The stability and proper conformation of the aspartate-BeF₃⁻ complex are often dependent on the presence of an ancillary metal ion, most commonly magnesium (Mg²⁺). nih.govnih.govbrandeis.edu This metal ion plays a crucial role in coordinating the complex and positioning it correctly within the active site. nih.govnih.govbrandeis.edu In many protein structures, the Mg²⁺ ion is observed to be coordinated by one of the fluorine atoms of the BeF₃⁻ group, as well as by other protein residues and water molecules, often resulting in a nearly perfect octahedral geometry. nih.govnih.gov This coordination by Mg²⁺ is a conserved feature in the active sites of many enzymes that utilize a phosphoaspartate intermediate, including members of the HAD superfamily and P-type ATPases. nih.gov The presence of the metal ion is not merely structural; it actively participates in the chemistry of phosphotransfer and, by extension, in the binding of the BeF₃⁻ analog. nih.govbrandeis.edu

Table 1: Crystallographic Data of this compound Complexes

| Protein | PDB ID | Resolution (Å) | Coordination Geometry of BeF₃⁻ | Key Interacting Residues | Ancillary Metal Ion |

|---|---|---|---|---|---|

| Phosphoserine Phosphatase (M. jannaschii) | 1L7P | 1.5 | Tetrahedral | Asp-11 | Mg²⁺ |

| NtrC (receiver domain) | 1DC7 | 2.2 | Tetrahedral | Asp-54 | Mg²⁺ |

| SLN1 RR domain in complex with YPD1 | 1P0Z | 1.70 | Tetrahedral | Asp-1144 | Mg²⁺ |

| Nicotinamide phosphoribosyl transferase | 3DHF | Not specified | Tetrahedral | His-247 | Mg²⁺ |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Dynamics

While X-ray crystallography provides a static picture, Nuclear Magnetic Resonance (NMR) spectroscopy offers a powerful means to study the dynamic aspects of protein structure and conformational changes in solution.

Monitoring Conformational Changes Induced by BeF₃⁻ Binding

The binding of BeF₃⁻ to an aspartate residue within a protein can induce significant conformational changes, which are readily monitored by NMR spectroscopy. brandeis.edunih.gov These changes are often associated with the activation of the protein, mimicking the effect of phosphorylation. nih.govbrandeis.edu For instance, in response regulator proteins, the binding of BeF₃⁻ to the receiver domain triggers a conformational switch from an inactive to an active state. nih.govnih.gov These conformational changes can be observed as shifts in the chemical shifts of specific nuclei within the protein, providing a detailed map of the structural reorganization upon binding. nih.govtntech.edu The use of ¹⁹F NMR is particularly advantageous as the fluorine atoms in the BeF₃⁻ moiety serve as sensitive probes of the local environment, with their chemical shifts being highly responsive to changes in protein conformation. nih.govresearchgate.net

Resonance Assignments and Structural Insights from NMR

To gain detailed structural insights from NMR, it is essential to assign the observed resonances to specific nuclei within the protein. nih.govbrandeis.edu For aspartate-BeF₃⁻ complexes, this involves assigning the resonances of the protein's backbone and side-chain atoms, as well as the ⁹Be and ¹⁹F nuclei of the beryllofluoride group. rsc.orgnih.govhuji.ac.il Once assigned, the NMR data can provide a wealth of information. For example, the structure of the BeF₃⁻-activated form of the response regulator Spo0F was solved using NMR, revealing the conformational switch that occurs upon binding. nih.govnih.gov Furthermore, NMR can be used to study the interactions between the protein and other molecules, such as the binding of the BeF₃⁻-activated response regulator to its downstream target. nih.gov The chemical shifts of beryllium itself can be indicative of its coordination state. huji.ac.il

Table 2: NMR Studies of this compound Complexes

| Protein | NMR Technique | Key Findings |

|---|---|---|

| NtrC (receiver domain) | ¹H, ¹⁵N HSQC | Demonstrated that the BeF₃⁻ complex is structurally equivalent to the phosphorylated form. nih.gov |

| Spo0F | ¹H, ¹⁵N HSQC | Showed that BeF₃⁻ binding induces spectral changes reflecting a conformational change. nih.gov The structure of the complex was subsequently solved by NMR. nih.govnih.gov |

| General BeF₃⁻ complexes | ⁹Be NMR | Chemical shifts are indicative of the coordination environment of the beryllium atom. rsc.orghuji.ac.il |

| General protein complexes | ¹⁹F NMR | Fluorine atoms act as sensitive probes for monitoring ligand-induced conformational changes. nih.govresearchgate.net |

Cryo-Electron Microscopy (Cryo-EM) Applications

The formation of an aspartate-beryllium trifluoride complex has become an invaluable tool in structural biology, particularly in the field of cryo-electron microscopy (cryo-EM). Beryllium trifluoride (BeF₃⁻), in the presence of magnesium, acts as a close structural and electronic mimic of a phosphate group (PO₄³⁻). This property allows it to be coordinated by aspartate residues within the active sites of enzymes that undergo phosphorylation, effectively trapping them in a stable state that is representative of a key catalytic intermediate. This "frozen" conformational state is ideal for high-resolution structural analysis by cryo-EM, which images vitrified, hydrated biological samples in their near-native state.

The application of this technique has provided unprecedented insights into the mechanisms of large and dynamic macromolecular machines that were previously intractable with other structural methods. By stabilizing a specific, often transient, step in a protein's functional cycle, researchers can capture high-resolution snapshots that illuminate the intricate processes of substrate transport, signal transduction, and energy conversion.

Detailed research findings from cryo-EM studies utilizing the aspartate-beryllium trifluoride complex are particularly prominent in the study of ATPases. In these enzymes, a conserved aspartate residue is transiently phosphorylated during the catalytic cycle. The addition of beryllium fluoride (B91410) and magnesium chloride to the purified protein allows for the formation of a stable Aspartate-BeF₃⁻ adduct, mimicking the high-energy acyl-phosphate intermediate (E-P state).

For instance, in P-type ATPases like the Na⁺,K⁺-ATPase, the formation of the Aspartate-BeF₃⁻ complex locks the enzyme in the E2P conformation. nih.govresearchgate.net This has enabled cryo-EM studies to resolve the structure of this state at near-atomic detail, revealing the precise arrangement of the transmembrane helices and the coordination of ions, which are crucial for understanding the mechanism of ion transport across the cell membrane. researchgate.net Similarly, in studies of ABC transporters, the use of ADP and beryllium fluoride (ADP-BeFₓ) serves to mimic the pre-hydrolysis ATP-bound state, trapping the transporter in an activated, often outward-facing, conformation, which is essential for substrate translocation. researchgate.net

The data below summarizes key cryo-EM structural studies where the formation of an aspartate-beryllium trifluoride complex was instrumental in elucidating the macromolecular mechanism.

Interactive Data Table: Cryo-EM Studies Utilizing Aspartate-Beryllium Trifluoride Analogs

| Macromolecule | PDB ID | Resolution (Å) | State Mimicked | Key Structural Findings |

| Na⁺,K⁺-ATPase α4β1 | 7WYT | 2.37 | E2-Phosphate (E2P) | BeF₃⁻ binds to the key Aspartate in the DKTG motif, stabilizing the E2P state. The structure reveals the ouabain (B1677812) binding site and the overall architecture of the α4 isoform. researchgate.net |

| Na⁺,K⁺-ATPase (α1β1) | 7DDF | 4.62 | E2-Phosphate (E2P) | Structure of the BeF₃⁻-bound complex provides insights into the dephosphorylation steps of the transport cycle and shows conformational changes similar to other P2-type ATPases. nih.govumich.edu |

| SRCAP Complex | Not specified | Cryo-EM | Pre-hydrolysis ATP State | ADP-BeFₓ was used as a ground-state analog of ATP to lock the complex in an activated state, providing insights into the mechanism of histone exchange. researchgate.net |

| Actin Filaments with Coronin | Not specified | 8.6 | ADP-Pi State | ADP-BeFₓ was used as a mimic for the post-hydrolysis ADP-Pi state, revealing differences in how coronin interacts with different nucleotide states of F-actin. nih.gov |

| P4-ATPase (ATP8A1-CDC50a) | 6K7L | 3.0 | E2P-like State | BeF₃⁻ was used to generate a stable E2P-like state, helping to elucidate the lipid translocation cycle by capturing a key intermediate of this lipid flippase. nih.gov |

Computational and Theoretical Investigations of Aspartate Beryllium Trifluoride Complexes

Density Functional Theory (DFT) Studies on Binding Energetics and Electronic Structure

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. rsc.org It has been instrumental in understanding the stability and bonding within the Asp-BeF₃⁻ complex, elucidating why beryllofluoride is such an effective phosphate (B84403) mimic. DFT calculations allow for the prediction of geometries, reaction energies, and various spectroscopic properties with a high degree of accuracy. rsc.org

Computational studies have confirmed that the Asp-BeF₃⁻ complex successfully mimics the key features of a phosphorylated aspartate. The structure of the tetrahedral BeF₃⁻ moiety in the active site of response regulators reinforces the geometric similarity to a phosphate group, including comparable bond lengths and angles. nih.gov

A crucial aspect of this mimicry is the replication of the electronic environment. DFT analyses show that the combined negative charges of the aspartate's carboxylate group and the beryllium trifluoride ion result in a charge distribution that is very similar to that of an aspartyl phosphate. nih.gov The BeF₃⁻ group forms a covalent bond with one of the carboxylate oxygens of the aspartate residue. The beryllium atom sits (B43327) at the center of a tetrahedron, bonded to the three fluorine atoms and the aspartate oxygen. This arrangement creates a stable complex that is resistant to hydrolysis, making it an excellent tool for structural and functional studies where the lability of the acyl phosphate linkage would be a hindrance. nih.gov

Table 1: Comparison of Key Geometric and Electronic Features

| Feature | Phospho-Aspartate | Aspartate-Beryllium Trifluoride | Reference |

|---|---|---|---|

| Central Moiety Geometry | Tetrahedral (PO₄) | Tetrahedral (BeF₃) | nih.govnih.gov |

| Bonding to Aspartate | Covalent P-O bond | Covalent Be-O bond | nih.gov |

| Overall Charge | -2 | -2 | nih.gov |

| Charge Distribution | Similar to Asp-BeF₃⁻ | Similar to Phospho-Aspartate | nih.gov |

The effectiveness of BeF₃⁻ as a phosphate analogue has been extensively compared to both the natural phosphate group and other fluoride-based mimics, such as aluminum tetrafluoride (AlF₄⁻). While both beryllofluoride and aluminofluoride complexes can act as phosphate analogues, they have distinct characteristics. nih.gov BeF₃⁻ is strictly tetrahedral and serves as an analogue for a stable phosphate group. nih.gov In contrast, AlF₄⁻ often adopts a trigonal bipyramidal geometry, allowing it to act as a transition-state analogue of phosphoryl transfer reactions.

DFT studies are crucial for quantifying the energetic differences that underpin these functional distinctions. The binding energy of the Asp-BeF₃⁻ complex within a protein's active site is high, leading to a stable, activated conformation. nih.gov This stability arises from a combination of the covalent Be-O bond and a network of favorable electrostatic interactions with the surrounding protein environment and a coordinated magnesium ion. nih.govbrandeis.edu The interaction is highly specific to the active sites of response regulator receiver domains, which are structured to facilitate this binding. nih.gov Computational studies show that this specificity is achieved through a pre-organized active site that stabilizes the complex, a feature that would not be present for non-target proteins. nih.govbrandeis.edu

Molecular Dynamics (MD) Simulations of Protein-BFD Interactions

Molecular dynamics (MD) simulations provide a computational microscope to observe the time-evolution of molecular systems, offering critical insights into the dynamic processes that govern protein function. uark.edu For protein-beryllium fluoride-aspartate (BFD) interactions, MD simulations have been essential for understanding how the binding of this small complex can trigger large-scale conformational changes and ensure biological specificity.

The binding of BeF₃⁻ to an active site aspartate induces a significant conformational change in the protein, shifting it from an inactive to an active state. nih.gov This transition is central to the protein's biological function, often revealing binding sites for downstream signaling partners. nih.gov MD simulations can map the pathways of these transitions and assess the stability of the different conformational states. nih.gov

Upon formation of the Asp-BeF₃⁻ complex, specific regions of the protein, particularly loops and helices surrounding the active site, undergo rearrangement. nih.gov For example, in studies of the response regulator CheY, BeF₃⁻ binding was shown to induce the same changes in tryptophan fluorescence and NMR chemical shifts as phosphorylation, indicating that the induced conformational changes are structurally equivalent. nih.gov Similarly, in the response regulator Spo0F, BeF₃⁻ binding causes a distinct conformational change observed via NMR spectroscopy. nih.gov MD simulations can complement these experimental findings by providing a dynamic, high-resolution view of these structural rearrangements and calculating the relative stability of the inactive (apo), active (BeF₃⁻-bound), and phosphorylated states.

The interaction between BeF₃⁻ and a response regulator's active site is remarkably specific. brandeis.edu MD simulations can be employed to investigate the molecular basis of this specificity and to map the potential binding pathways of the ion complex. The process is not a simple diffusion; it is guided by the unique architecture of the active site. nih.gov

Key to this specificity is the presence of a conserved active site pocket that includes not only the target aspartate but also other critical residues and a mandatory divalent cation, typically Mg²⁺. nih.govresearchgate.net MD simulations show that these elements create a precise electrostatic and steric environment that facilitates the binding of BeF₃⁻ and its coordination between the aspartate and the Mg²⁺ ion. Unsupervised MD simulations have been used to characterize how ligands are captured in extracellular vestibules before moving to an orthosteric binding site, a technique that could be applied to understand the entry of BeF₃⁻ into the active site pocket. The simulations can reveal the role of individual amino acids in guiding the BeF₃⁻ moiety into its final, stable position, confirming that the high affinity is a property of the entire active site working in concert.

In Silico Modeling of Coordination Patterns and Geometries

In silico modeling, which encompasses a range of computational techniques from molecular docking to quantum mechanics/molecular mechanics (QM/MM) hybrid models, is used to build and refine our understanding of the precise three-dimensional arrangement of atoms in the Asp-BeF₃⁻ complex. These models are often built upon and validated by high-resolution experimental data from X-ray crystallography.

The coordination geometry within the active site is a cornerstone of the complex's function. In the BeF₃⁻-activated CheY protein, crystallographic data, which informs in silico models, reveals a detailed coordination pattern. researchgate.net The BeF₃⁻ moiety adopts a tetrahedral geometry and is covalently linked to a carboxylate oxygen of the active site aspartate (Asp57 in CheY). This Asp-BeF₃⁻ unit is further stabilized by its interaction with a magnesium ion (Mg²⁺), which acts as a bridge. researchgate.net

Furthermore, the three fluorine atoms of the complex are not inert; they participate in a crucial network of hydrogen bonds with surrounding active site residues. These interactions lock the complex in place and help transmit the conformational change throughout the protein. Modeling studies allow researchers to probe the strength and importance of each of these interactions.

Table 2: Key Interactions and Coordination in the CheY Active Site Model

| Interacting Moiety | Interacts With | Type of Interaction | Reference |

|---|---|---|---|

| Asp57 Carboxylate Oxygen | Beryllium (Be) | Covalent Bond | researchgate.net |

| Beryllium Trifluoride (BeF₃⁻) | Magnesium Ion (Mg²⁺) | Ionic Coordination | researchgate.net |

| Fluorine Atom 1 | Hydroxyl of Thr87 | Hydrogen Bond | researchgate.net |

| Fluorine Atom 2 | Amide Nitrogen of Lys109 | Hydrogen Bond | researchgate.net |

| Fluorine Atom 3 | Backbone Amide of Ala88 | Hydrogen Bond | researchgate.net |

| Magnesium Ion (Mg²⁺) | Two Water Molecules | Ionic Coordination | researchgate.net |

These detailed models, refined through computational energy minimization and dynamic simulations, are critical for understanding how the binding of BeF₃⁻ so perfectly mimics the structural and functional effects of phosphorylation, thereby providing a stable and reliable tool for studying activated protein states.

Role of Aspartate Beryllium Trifluoride As a Phosphorylation Mimic

Mimicry of Phosphorylated Aspartate in Response Regulators

In bacterial two-component signal transduction systems, the phosphorylation of an aspartate residue in a receiver (REC) domain of a response regulator protein is the critical event that triggers a functional response. nih.govasm.org Asp-BeF3- has been shown to be a high-fidelity mimic of this phosphorylated state, binding specifically to the active site aspartate and inducing the same conformational changes and downstream effects as true phosphorylation. nih.govbrandeis.edu

The formation of the Asp-BeF3- complex in response regulators effectively locks the protein in its active conformation, leading to functional consequences such as protein dimerization and activation of downstream targets. nih.gov

Activation of NtrC: In the σ54 activator NtrC, the addition of BeF3- was found to produce a level of transcriptional activation activity as high as that achieved through enzymatic phosphorylation. brandeis.eduasm.org This demonstrated that the BeF3- complex is functionally equivalent to the phosphorylated form. nih.gov

Dimer Reorganization in DctD: For the response regulator DctD, another activator of σ54-polymerase, activation by BeF3- leads to a significant reorganization of its dimeric state. nih.gov Crystal structures of both the inactive and the BeF3--activated forms revealed that a change at the α4-β5 face of the protein results in different dimer interfaces, causing a large shift in the relative positions of the monomers. nih.gov

Activation of CheY: In the chemotaxis protein CheY, BeF3- binding induces the same changes in tryptophan fluorescence and nuclear magnetic resonance (NMR) chemical shifts as phosphorylation. nih.gov This indicates that the induced conformational changes are equivalent, leading to an increased binding affinity for its target in the flagellar motor, FliM. nih.govasm.org

| Response Regulator | Effect of BeF3- Binding | Experimental Observation | Reference |

|---|---|---|---|

| NtrC | Activation of transcriptional activity | Direct assay of transcriptional activation showed activity levels equal to phosphorylation. | brandeis.eduasm.org |

| DctD | Induction of dimer reorganization | Crystal structures showed a large change in the relative positions of monomers in the dimer. | nih.gov |

| CheY | Conformational change and increased target affinity | Tryptophan fluorescence, NMR chemical shifts, and increased affinity for FliM peptide were observed. | nih.govasm.org |

| Spo0F | Induction of conformational change | NMR spectroscopy showed spectral changes upon BeF3- binding, indicating a conformational shift. | nih.govasm.org |

The ability of Asp-BeF3- to mimic phosphoaspartate is rooted in its striking structural and electrostatic similarity to the phosphate (B84403) group. nih.govasm.org

Geometry and Bond Lengths: The BeF3- moiety, when complexed with the carboxylate group of aspartate, adopts a tetrahedral geometry that is nearly identical to that of a phosphoryl group. nih.govnih.gov The bond lengths and angles within the Asp-BeF3- complex closely match those of a phosphoaspartate anhydride. nih.gov

Charge Distribution: The combined negative charges of the aspartate's carboxylate and the beryllium trifluoride ion create a charge distribution that is very similar to that of a phosphorylated aspartate residue. nih.gov

Coordination with Active Site Residues: In the active site of response regulators like CheY, the BeF3- group makes contacts with surrounding residues and a coordinated magnesium ion (Mg2+) that mimic the interactions of a true phosphate group. nih.govresearchgate.net This network of interactions, involving highly conserved residues, is crucial for stabilizing the active conformation. nih.govresearchgate.net For instance, in phosphoserine phosphatase, a member of the HAD superfamily, BeF3- is bound to the catalytic aspartate (Asp-11), coordinated to Mg2+, and interacts with conserved active site residues, mirroring a phosphoenzyme intermediate. nih.gov

| Structural Feature | Phosphoaspartate | Aspartate-BeF3- | Significance | Reference |

|---|---|---|---|---|

| Geometry | Tetrahedral | Tetrahedral | Ensures similar spatial orientation in the active site. | nih.govnih.gov |

| Charge | -2 | -2 | Mimics the electrostatic interactions with active site residues. | nih.gov |

| Coordination | Binds Mg2+ and conserved active site residues. | Binds Mg2+ and the same conserved active site residues. | Replicates the precise network of interactions that leads to protein activation. | nih.govresearchgate.net |

Mimicry of Phosphoryl Transfer Intermediates in Enzyme Catalysis

Beyond response regulators, BeF3- is a powerful tool for studying enzymes that utilize a phosphoaspartate intermediate in their catalytic cycle, such as those in the haloacid dehalogenase (HAD) superfamily. nih.govnih.gov The lability of this phosphoenzyme intermediate has historically made it difficult to study, a challenge that the stable Asp-BeF3- complex helps to overcome. nih.gov

By forming a stable, non-covalent complex with a catalytic aspartate, beryllium trifluoride can effectively trap an enzyme in a state that mimics a key step in the reaction pathway. This "frozen" conformation is analogous to a ground state or a near-transition state intermediate of the phosphoryl transfer reaction. nih.govnih.gov This stabilization allows for detailed structural analysis using techniques like X-ray crystallography, providing a snapshot of the enzyme in a specific functional state that would otherwise be too transient to capture. nih.gov

The use of fluoride (B91410) analogs has provided profound insights into the mechanisms of enzymes like phosphoglucomutase (PGM). PGM catalyzes the interconversion of glucose-1-phosphate and glucose-6-phosphate via a phosphoenzyme intermediate. acs.orgwikipedia.org

β-phosphoglucomutase (β-PGM), a member of the HAD superfamily, utilizes a catalytic aspartate. acs.org Studies using fluoride complexes have been instrumental in elucidating its mechanism. In the presence of glucose-6-phosphate, magnesium, and fluoride, β-PGM readily forms a stable complex that mimics the transition state of phosphoryl transfer. nih.gov Crystallographic analysis of this complex revealed the precise geometry of the active site during catalysis. nih.gov It showed how the enzyme positions the substrate and the phosphoryl group for transfer, confirming the role of specific active site residues and the essential Mg2+ ion. nih.gov This approach has been extended to other members of the HAD superfamily, providing a general method for understanding the function of P-type ATPases and other enzymes that form phosphoaspartate linkages. nih.govnih.gov

Application in Studying Signal Transduction Pathways

The ability of aspartate beryllium trifluoride to act as a stable and high-fidelity mimic of phosphoaspartate makes it an essential tool for dissecting signal transduction pathways. nih.govasm.org In complex signaling cascades, such as the multi-step phosphorelays common in bacteria, signals are passed via sequential phosphorylation events. The instability of the phosphorylated intermediates makes it difficult to study the structure and affinity of each component in the pathway. nih.gov

By using BeF3-, researchers can generate stable, activated forms of individual response regulators, such as Spo0F in the Bacillus subtilis sporulation pathway. nih.govasm.org This allows for the detailed structural and biochemical characterization of the activated protein and its interactions with downstream partners. nih.govasm.org For example, NMR studies showed that BeF3- binding to Spo0F induces a specific conformational change, and the structure of this complex could then be determined. nih.govasm.org This provides crucial information on how phosphorylation modulates the affinity of a response regulator for its various signaling partners, ensuring the efficient and directional flow of information through the pathway. nih.gov The use of BeF3- to trap intermediate states in complexes of histidine kinases and response regulators has further provided snapshots of the phosphotransfer reaction itself. nih.gov

Mechanistic Insights Derived from Bfd Complexation

Understanding Protein Activation Mechanisms

The formation of a complex between beryllium trifluoride and a key aspartate residue within a protein's active site serves as a reliable mimic of phosphorylation, effectively locking the protein in its activated state. nih.govbrandeis.edu This technique has been instrumental in elucidating the activation mechanisms of numerous response regulator proteins. researchgate.netnih.gov The interaction is highly specific to the active site of the response regulator's receiver domain, which is naturally activated through phosphotransfer from a partner histidine kinase. nih.govbrandeis.edu

Initially discovered during an attempt to inhibit the σ⁵⁴ activator NtrC with beryllofluoride and ADP, researchers surprisingly found that the complex activated the protein instead. nih.govbrandeis.edu Subsequent studies demonstrated that the level of activation achieved with BeF₃⁻ was comparable to that of true phosphorylation. nih.govbrandeis.edu This activation is not limited to NtrC; beryllofluoride has been shown to activate a range of response regulators, including those involved in chemotaxis (CheY), sporulation (Spo0F), osmosensing (OmpR), and nitrate/nitrite sensing (NarL). researchgate.net

The BFD complex effectively triggers the downstream effects of phosphorylation. For instance, in CheY, BeF₃⁻ binding induces the same change in tryptophan fluorescence and the same increase in binding affinity for its target, a peptide from the flagellar motor protein FliM, as does phosphorylation. nih.gov Similarly, in the diguanylate cyclase PleD, the BeF₃⁻ modification of its receiver domain instigates a structural rearrangement that promotes the dimerization necessary for its catalytic activity. nih.gov The structural and functional equivalence between the beryllofluoride-complexed and the phosphorylated forms has solidified the use of BeF₃⁻ as a dependable tool for studying protein activation. nih.gov

Table 1: Examples of Protein Activation by Beryllium Trifluoride (BeF₃⁻)

| Protein | Function | Effect of BeF₃⁻ Complexation | References |

|---|---|---|---|

| NtrC | Transcriptional activation | Stimulates ATPase activity and activates transcription, mimicking phosphorylation. | researchgate.net, nih.gov, brandeis.edu |

| CheY | Bacterial chemotaxis | Increases affinity for the flagellar motor protein FliM, inducing a change in flagellar rotation. | researchgate.net, nih.gov |

| Spo0F | Sporulation initiation | Induces conformational changes that modulate affinity for phosphotransfer partners. | researchgate.net, nih.gov |

| PleD | Diguanylate cyclase | Promotes dimerization and activation of the catalytic domain. | nih.gov |

| ArlR | Biofilm formation, virulence | Induces dimerization of the receiver domain, leading to activation. | researchgate.net |

Elucidation of Substrate Recognition and Binding Specificity

By stabilizing the activated conformation of a protein, the aspartate-BeF₃⁻ complex provides a unique window into how these proteins recognize and bind to their specific substrates or downstream interaction partners. The activated state often involves a conformational change that exposes or forms a binding interface for the next molecule in the signaling cascade.

A clear example is the response regulator ArlR from Staphylococcus aureus, which is involved in biofilm formation and virulence. Using beryllium trifluoride as a mimic for aspartate phosphorylation, researchers demonstrated that the receiver domain of ArlR forms a homodimer upon activation. researchgate.net This dimerization is crucial for its function, and the stabilized complex allowed for the characterization of the dimer interface. Furthermore, the activated ArlR recognizes a specific 20-base pair inverted repeat sequence in the promoter region of the ica (B1672459) operon, which is involved in the production of an intercellular adhesion polysaccharide. researchgate.net

Similarly, studies on the chemotaxis protein CheY have shown that its activation by BeF₃⁻ enhances its binding affinity for a peptide of its target, FliM, which is part of the flagellar motor. nih.gov This demonstrates that the conformational state induced by beryllofluoride is the one responsible for specific substrate recognition. The ability to generate stable activated protein-substrate complexes facilitates high-resolution structural studies, revealing the precise molecular interactions that govern binding specificity.

Insights into Catalytic Residue Interactions and Conformational Rearrangements

The use of beryllium trifluoride has been pivotal in dissecting the intricate network of interactions within the active site of aspartate-phosphorylated proteins and the resulting conformational changes that propagate the signal. Structural studies of BFD-protein complexes have revealed the precise geometry of the active site in its activated state.

In numerous response regulators and other enzymes like phosphoserine phosphatase, the BeF₃⁻ moiety binds to a conserved aspartate residue, adopting a tetrahedral geometry that is strikingly similar to that of a phosphoryl group. nih.gov This interaction is further stabilized by coordination with a magnesium ion (Mg²⁺) and interactions with other conserved residues within the active site pocket. nih.govnih.govbrandeis.edu These interactions, which include residues at the tips of β-sheets and connecting loops, are what facilitate both the natural phosphotransfer and the binding of the beryllofluoride mimic. nih.govresearchgate.net

The binding of BeF₃⁻ induces significant and specific conformational rearrangements. In CheY, NMR spectroscopy showed that BeF₃⁻ binding causes the same chemical shift changes as phosphorylation, confirming an equivalent structural change. nih.gov Crystal structures of BeF₃⁻-activated CheY revealed that these changes occur in the loops around the active site and in specific helices, particularly the α4-β5-α5 face, which is known to be the interaction surface for downstream targets. nih.gov

In the response regulator Spo0F, BeF₃⁻ binding induces spectral changes that reflect a conformational shift in helix-1 and helix-4, as well as the loops surrounding the active site. nih.gov These regions are critical for modulating interactions with its upstream and downstream signaling partners. nih.gov Similarly, in the response regulator ArlR, activation via BeF₃⁻ induces a significant conformational change in the loops connecting β4-α4 and β5-α5, with the α4 and α5 helices forming the new homodimerization interface. researchgate.net These detailed structural insights, made possible by the stability of the BFD complex, are fundamental to understanding the allosteric mechanisms that underpin signal transduction.

Table 2: Key Interactions and Conformational Changes Induced by Aspartate-BeF₃⁻ Complexation

| Protein | Key Active Site Interactions | Major Conformational Rearrangements | References |

|---|---|---|---|

| Phosphoserine Phosphatase (PSP) | BeF₃⁻ binds to Asp-11 with tetrahedral geometry, coordinated to Mg²⁺ and conserved active site residues. | Stabilizes the phosphoenzyme intermediate conformation. | nih.gov |

| CheY | BeF₃⁻ interacts with the active site aspartate, Mg²⁺, and conserved residues, mimicking the phosphate (B84403) group. | Reorganization of the α4-β5-α5 face, altering the surface for downstream interactions. | nih.gov, nih.gov |

| Spo0F | BeF₃⁻ forms a complex in the active site, inducing NMR spectral changes. | Changes in helix-1, helix-4, and loops around the active site, modulating partner affinity. | nih.gov |

| ArlR | BeF₃⁻ binds to the receiver domain, mimicking phosphorylation. | Significant change in β4-α4 and β5-α5 loops; α4 and α5 helices form the homodimerization interface. | researchgate.net |

| PleD | BeF₃⁻ modification of the receiver domain at the active site aspartate. | Rearrangement of the receiver domain relative to an adaptor domain, promoting dimerization. | nih.gov |

Methodological Applications in Biochemistry and Structural Biology

Use in X-ray Crystallography for Active State Structure Determination

The transient nature of aspartyl phosphates, which have half-lives on the order of hours, poses a significant hurdle for X-ray crystallography, a technique that often requires stable and homogenous protein samples for successful crystallization. The formation of a complex between an aspartate residue and beryllium trifluoride (BeF₃⁻) provides a stable mimic of the high-energy acyl-phosphate linkage, thereby facilitating the crystallization and subsequent structure determination of proteins in their activated states. nih.govebi.ac.uk

The beryllium atom in BeF₃⁻ covalently bonds to a carboxylate oxygen of an aspartate side chain, while the three fluorine atoms complete a tetrahedral geometry that is electronically and sterically similar to a phosphoryl group. wikipedia.orgnih.gov This mimicry is so effective that the BeF₃⁻-modified protein often exhibits functional activity comparable to its genuinely phosphorylated counterpart. wikipedia.org

A notable example is the study of response regulators from two-component signaling systems. In the case of the nitrogen regulatory protein C (NtrC), the formation of an NtrC-BeF₃⁻ complex allowed for the determination of its active-state structure. wikipedia.org This was crucial for understanding how phosphorylation induces conformational changes that lead to the activation of its ATPase activity and subsequent transcriptional regulation. Similarly, the structure of phosphoserine phosphatase (PSP) complexed with BeF₃⁻ has provided insights into its phosphoenzyme intermediate state. ebi.ac.uknih.gov

The application of aspartate beryllium trifluoride in X-ray crystallography has been instrumental in elucidating the structural basis of activation in a wide range of proteins that are regulated by aspartate phosphorylation.

Table 1: Selected Protein Structures Determined Using this compound

| Protein | Function | PDB ID | Resolution (Å) | Key Insight from Structure |

| NtrC (Nitrogen Regulatory Protein C) | Transcriptional activator | 1NY5 | 2.10 | Revealed the conformational changes upon activation, showing how the receiver domain rearrangement leads to ATPase activation. |

| CheY (Chemotaxis Protein) | Chemotaxis response regulator | 1F4V | 1.80 | Showed the active conformation and the allosteric changes that propagate from the active site to the flagellar motor binding face. |

| Spo0F (Sporulation Protein) | Phosphorelay protein in sporulation | 1PEE | (NMR) | Elucidated the structural changes in the "activated" state, providing a basis for understanding phosphotransfer specificity. |

| Phosphoserine Phosphatase (PSP) | Enzyme in serine biosynthesis | 1J97 | 1.50 | Captured a mimic of the phosphoenzyme intermediate, detailing the active site geometry and catalytic mechanism. |

This table is for illustrative purposes and includes examples of proteins studied using the BeF₃⁻ mimic, for which structural data is available in the Protein Data Bank (PDB).

Application in NMR Spectroscopy for Conformational Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying protein dynamics and conformational changes in solution. The use of this compound to generate a stable "active" state has been particularly valuable for NMR studies, as it allows for the characterization of the conformational ensemble of the activated protein, which would be difficult to capture with the transiently phosphorylated species. nih.govwikipedia.org

By comparing the NMR spectra of the inactive (unmodified) and the Asp-BeF₃⁻-bound (active) forms of a protein, researchers can identify specific residues that undergo changes in their chemical environment upon activation. wikipedia.org This provides detailed insights into the allosteric communication pathways within the protein, revealing how the signal of phosphorylation at the active site is transmitted to distal functional sites. wikipedia.org

For instance, NMR studies on the sporulation factor Spo0F from Bacillus subtilis utilized BeF₃⁻ to mimic phosphorylation. wikipedia.org The resulting spectral changes allowed for the mapping of the conformational changes that occur upon activation, particularly in regions that are important for its interaction with downstream signaling partners. wikipedia.org Similarly, NMR was used to confirm the formation of a tight and persistent complex between BeF₃⁻ and phosphoserine phosphatase, which was a prerequisite for its successful crystallization. ebi.ac.uk

The ability to generate a stable population of the activated state through the use of this compound has significantly enhanced the power of NMR spectroscopy to dissect the intricate conformational dynamics that underpin protein function.

Integration with Computational Approaches (DFT, MD) for Mechanistic Detail

Computational methods, such as Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations, provide a powerful means to investigate the mechanistic details of biochemical processes at an atomic level. When combined with experimental data from techniques like X-ray crystallography and NMR, these computational approaches can offer a more complete understanding of the structure, dynamics, and energetics of this compound-protein complexes.

DFT calculations can be employed to probe the electronic structure of the Asp-BeF₃⁻ moiety itself, helping to rationalize its similarity to the aspartyl-phosphate group. These calculations can provide insights into bond lengths, bond angles, and charge distributions, which are critical for understanding the stability and reactivity of this phosphate (B84403) analog. nih.gov

Molecular dynamics simulations, on the other hand, allow for the exploration of the conformational landscape of the BeF₃⁻-modified protein over time. youtube.com By simulating the protein in a virtual aqueous environment, researchers can observe the dynamic behavior of the protein and identify key interactions that are stabilized or altered upon the formation of the Asp-BeF₃⁻ complex. These simulations can reveal the pathways of allosteric communication and provide a deeper understanding of how the structural changes observed in static crystal structures translate into functional dynamics in solution. nih.gov

For example, MD simulations can be used to study the flexibility of different regions of the protein in both its inactive and Asp-BeF₃⁻-activated states, highlighting the regions that become more rigid or more flexible upon activation. This information is crucial for understanding how the protein interacts with its binding partners.

The synergy between experimental data on Asp-BeF₃⁻ complexes and computational modeling provides a powerful framework for elucidating the detailed molecular mechanisms of signal transduction and enzyme catalysis.

Use in Biochemical Assays (e.g., Electrophoretic Mobility Shift Assay, Isothermal Titration Calorimetry) to Probe Protein-DNA Interactions

Many response regulators that are activated by aspartate phosphorylation function as DNA-binding proteins, modulating gene expression. The ability of this compound to lock these proteins in their active conformation is invaluable for studying their interactions with DNA using various biochemical assays.

Electrophoretic Mobility Shift Assay (EMSA) , also known as a gel shift assay, is a widely used technique to study protein-DNA interactions in vitro. nih.gov The principle of EMSA is that a protein-DNA complex will migrate more slowly through a non-denaturing polyacrylamide gel than the free DNA fragment. nih.gov By using a labeled DNA probe containing the target binding site, one can visualize a "shift" in the mobility of the DNA when the protein of interest is bound.

In the context of aspartate-phosphorylated proteins, EMSA can be used to compare the DNA-binding affinity of the inactive protein versus the activated protein. By preparing the activated form of the protein using BeF₃⁻, researchers can perform EMSA experiments to demonstrate that activation is indeed required for high-affinity DNA binding. For instance, the transcriptional activator NtrC, when activated by phosphorylation (or mimicked by BeF₃⁻), undergoes a conformational change that promotes its oligomerization and binding to specific enhancer sites on DNA. nih.gov This increased affinity for DNA can be readily detected by an electrophoretic mobility shift.

Isothermal Titration Calorimetry (ITC) is a powerful technique that directly measures the heat changes associated with a binding event, allowing for the determination of the thermodynamic parameters of the interaction, including the binding affinity (Kₐ), enthalpy (ΔH), and stoichiometry (n). nih.gov

ITC can be used to quantitatively characterize the interaction between an Asp-BeF₃⁻-activated protein and its target DNA sequence. By titrating the DNA into a solution containing the activated protein, the heat released or absorbed upon binding can be measured. This provides a detailed thermodynamic profile of the interaction, which can help to elucidate the driving forces behind the binding event (e.g., whether it is enthalpically or entropically driven). This level of detail is crucial for a comprehensive understanding of how phosphorylation regulates the DNA-binding function of these proteins.

The use of this compound in conjunction with these biochemical assays provides a robust platform for dissecting the functional consequences of aspartate phosphorylation on protein-DNA interactions.

Future Directions in Research on Aspartate Beryllium Trifluoride

Expanding the Scope of BFD Mimicry to Other Post-Translational Modifications

The success of beryllium trifluoride (BeF₃⁻) as a phosphate (B84403) mimic has been overwhelmingly demonstrated in the context of protein phosphorylation. brandeis.edunih.gov Its ability to form a stable adduct with aspartate has been fundamental to understanding response regulator proteins. acs.orgupc.edu However, the chemical principles that make BeF₃⁻ an effective phosphate analog suggest its potential utility in mimicking other post-translational modifications (PTMs) that involve similar enzymatic mechanisms and transition states.

Future research will likely focus on extending BeF₃⁻ mimicry to a wider range of biological modifications. Many enzymatic reactions proceed through a pentacovalent intermediate or a transition state with a tetrahedral geometry similar to phosphate. This includes processes such as:

Adenylylation/AMPylation: The transfer of adenosine (B11128) monophosphate (AMP) to a protein, typically at a tyrosine, threonine, or serine residue.

Uridylylation: The attachment of uridine (B1682114) monophosphate (UMP).

Sulfation: The addition of a sulfo group to a tyrosine residue.

The core strategy would involve targeting enzymes that catalyze these transfers, where BeF₃⁻, in conjunction with the corresponding nucleoside diphosphate (B83284) (e.g., ADP for adenylylation), could potentially trap the enzyme-substrate complex in a state mimicking the transition state of the phosphoryl/nucleotidyl transfer. While BeF₃⁻ is well-known for forming complexes with nucleoside diphosphates at the active sites of ATPases and GTPases, its deliberate application to mimic other PTMs is an area ripe for exploration. nih.govnih.gov This expansion would provide structural and functional insights into entire classes of enzymes that are currently challenging to study due to the lability of their intermediates.

| Potential PTM Target | Catalyzing Enzyme Class | Mimicking Complex | Research Goal |

| Adenylylation | AMPylases / Fic proteins | Protein-Tyr/Thr/Ser-BeF₃⁻-ADP | Elucidate the structural basis of substrate recognition and catalysis. |

| Uridylylation | Uridylyltransferases | Protein-Tyr-BeF₃⁻-UDP | Stabilize the enzyme-product complex for structural analysis. |

| Sulfation | Tyrosylprotein sulfotransferases | Protein-Tyr-SO₃-BeF₃⁻ (?) | Investigate the mechanism of sulfo group transfer. |

Developing Advanced Computational Models for Predictive Studies

The experimental application of aspartate beryllium trifluoride has provided high-resolution snapshots of protein active sites. nih.govresearchgate.net The next frontier is to couple these experimental data with advanced computational models to gain a dynamic and predictive understanding of BeF₃⁻-protein interactions. Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) simulations are particularly well-suited for this purpose. upc.edunih.govnih.gov These methods allow for a high-level quantum mechanical treatment of the BeF₃⁻-Asp active site, where bond formation and electronic structures are critical, while the rest of the protein is modeled using more computationally efficient classical mechanics. semanticscholar.orgkit.edu

Future computational studies are envisioned to:

Predict Binding Affinity and Stability: Develop models that can accurately predict the affinity of BeF₃⁻ for the active sites of various enzymes. This would enable researchers to screen for potential protein targets in silico before undertaking complex experimental work.

Simulate Conformational Changes: Use QM/MM molecular dynamics to simulate the subtle conformational changes induced by BeF₃⁻ binding. nih.gov This can reveal allosteric pathways and explain how the mimic activates or inhibits protein function, moving beyond static crystal structures.

Model Reaction Pathways: For enzymes where BeF₃⁻ acts as a transition-state analog, computational models can elucidate the entire reaction coordinate. nih.gov This provides a deeper mechanistic understanding than what can be inferred from a single trapped state.

The development of such predictive models will rely on robust algorithms and increasing computational power, transforming BeF₃⁻-Asp from a structural tool into a key component of integrative structural and computational biology workflows. researchgate.netnih.govnih.gov

| Computational Method | Application to BeF₃⁻-Asp Research | Desired Outcome |

| QM/MM Simulations | Modeling the active site of a BeF₃⁻-bound enzyme. | Accurate energetics and electronic structure of the mimic complex. nih.govsemanticscholar.org |

| Molecular Dynamics (MD) | Simulating the dynamic behavior of the protein upon BeF₃⁻ binding. | Understanding allosteric communication and long-range conformational effects. |

| Docking & Free Energy Calculations | Predicting the binding of BeF₃⁻ to novel protein targets. | Identification of new systems where BeF₃⁻ can be used as a probe. beilstein-journals.org |

Exploring Novel Applications in Biophysical Probes and Enzyme Engineering

The stability of the BeF₃⁻-Asp complex makes it an ideal candidate for novel applications in biophysics and synthetic biology. While its use in X-ray crystallography and NMR spectroscopy is established, future work could integrate it into more advanced techniques and use it as a tool for protein design. nih.gov

Biophysical Probes: The BeF₃⁻ moiety itself, containing fluorine atoms, is an excellent probe for ¹⁹F NMR studies. This technique is exquisitely sensitive to the local chemical environment and can provide detailed information about conformational changes without the need for full structure determination. Future applications could involve using ¹⁹F NMR of BeF₃⁻-Asp complexes to study:

Protein dynamics in real-time.

Binding events with downstream signaling partners.

The effects of allosteric modulators.

Furthermore, the stable, activated state induced by BeF₃⁻-Asp can be leveraged in single-molecule techniques, such as Förster Resonance Energy Transfer (FRET) or optical tweezers, to measure the mechanical and kinetic properties of individual protein molecules.

Enzyme Engineering: In the field of enzyme engineering, BeF₃⁻-Asp can serve as a powerful tool for rational design and directed evolution. By locking an enzyme in a specific, often catalytically relevant, conformation, researchers can:

Guide Rational Design: The stabilized structure can serve as a precise blueprint for designing mutations that alter substrate specificity or enhance catalytic activity.

Facilitate Directed Evolution: The BeF₃⁻-Asp complex can be used as a selection pressure in directed evolution experiments. For instance, libraries of enzyme variants could be screened for their ability to bind the mimic, thereby selecting for mutations that stabilize the active conformation. This could be a powerful strategy for creating enzymes with novel functions. mdpi.com

| Application Area | Technique/Approach | Future Goal |

| Biophysical Probes | ¹⁹F Nuclear Magnetic Resonance (NMR) | Real-time monitoring of protein conformational states and interactions. |

| Single-Molecule FRET/Optical Tweezers | Measuring the forces and dynamics of individual activated proteins. | |

| Enzyme Engineering | Rational Protein Design | Using the BeF₃⁻-stabilized structure as a template for targeted mutations. |

| Directed Evolution | Screening mutant libraries for enhanced binding to the BeF₃⁻ mimic to evolve new functions. |

Q & A

Q. Can ABTF reliably mimic phosphorylation in eukaryotic systems, given its predominant use in bacterial studies?

Q. What are the ethical considerations in using beryllium compounds given their toxicity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.